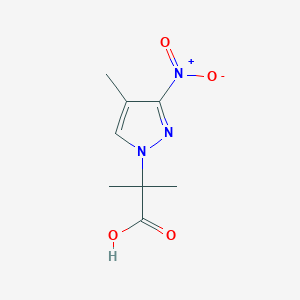

2-Methyl-2-(4-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid

Description

2-Methyl-2-(4-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid is a nitro-substituted pyrazole derivative with a branched propanoic acid backbone. The compound features a pyrazole ring substituted with a methyl group at position 4 and a nitro group at position 3, attached to a 2-methylpropanoic acid moiety.

Key Structural and Chemical Data (Inferred from Analogous Compounds):

Properties

IUPAC Name |

2-methyl-2-(4-methyl-3-nitropyrazol-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O4/c1-5-4-10(8(2,3)7(12)13)9-6(5)11(14)15/h4H,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMWAGQVCIRQUFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1[N+](=O)[O-])C(C)(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(4-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Alkylation: The methyl group can be introduced via alkylation using methyl iodide or a similar alkylating agent.

Carboxylation: The propanoic acid moiety can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(4-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Reduction: The compound can be oxidized to form corresponding oxides or other oxidation products.

Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed

Reduction: 2-Methyl-2-(4-methyl-3-amino-1H-pyrazol-1-yl)propanoic acid.

Oxidation: Corresponding oxides or other oxidation products.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-2-(4-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development and design.

Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(4-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional similarities to other pyrazole-containing propanoic acid derivatives allow for comparative analysis. Below is a detailed comparison based on substituent effects, molecular properties, and applications:

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Effects on Acidity and Reactivity: The nitro group at position 3 in the target compound is electron-withdrawing, likely increasing the acidity of the carboxylic acid compared to the Boc-protected amino analog .

Biological Activity: Haloxyfop and fluazifop () demonstrate that phenoxy-pyridine substituents on propanoic acid moieties confer herbicidal activity via enzyme inhibition. The target compound’s nitro and methyl groups may similarly interact with biological targets, though specific data are unavailable .

Crystallographic and Hydrogen-Bonding Behavior:

- Analogous nitro-pyrazole derivatives may exhibit distinct hydrogen-bonding patterns, influencing crystal packing and solubility. ’s discussion of graph-set analysis underscores the importance of nitro groups in directing molecular aggregation .

Table 2: Comparative Physicochemical Data

Biological Activity

2-Methyl-2-(4-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid is a pyrazole derivative that has garnered attention in recent years due to its diverse biological activities. Pyrazoles are known for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article delves into the biological activity of this compound, presenting relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of 2-Methyl-2-(4-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid features a pyrazole ring substituted with a methyl group and a nitro group. This unique arrangement contributes to its reactivity and biological activity.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to 2-Methyl-2-(4-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid have shown effectiveness in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In a study comparing various derivatives, specific compounds demonstrated up to 85% inhibition of TNF-α at concentrations as low as 10 µM, indicating potent anti-inflammatory potential .

2. Antimicrobial Activity

Pyrazoles are also recognized for their antimicrobial properties. In vitro studies have tested various pyrazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against these pathogens, showcasing its potential as an antibacterial agent .

3. Anticancer Potential

The anticancer activity of pyrazole derivatives has been extensively studied. Compounds similar to 2-Methyl-2-(4-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid have been evaluated for their cytotoxic effects on various cancer cell lines. For example, certain derivatives have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells .

Case Study 1: Anti-inflammatory Effects

In a controlled study, a series of pyrazole derivatives were synthesized and tested for their anti-inflammatory effects using carrageenan-induced edema in mice. Among the tested compounds, one derivative displayed comparable efficacy to indomethacin, a standard anti-inflammatory drug .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of several pyrazole derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that specific compounds significantly inhibited bacterial growth, with one derivative achieving an impressive 98% inhibition rate against Mycobacterium tuberculosis at low concentrations .

Data Tables

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-methyl-2-(4-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid?

- Methodological Answer : The synthesis typically involves multi-step regioselective condensation and functionalization. For example:

- Step 1 : Condensation of substituted pyrazole precursors with methyl propanoate derivatives under basic conditions to form the pyrazole-propanoate intermediate (analogous to procedures in ).

- Step 2 : Nitration at the 3-position of the pyrazole ring using nitric acid/sulfuric acid mixtures, ensuring regioselectivity via temperature control (as seen in nitro-substituted pyrazole syntheses in ).

- Step 3 : Hydrolysis of the ester group to yield the carboxylic acid using NaOH or LiOH (referenced in ).

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via silica gel chromatography or recrystallization .

Q. How is the compound characterized using spectroscopic and chromatographic techniques?

- Methodological Answer :

- FT-IR : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acid, nitro group stretches at ~1529–1336 cm⁻¹) .

- NMR : Use and NMR to confirm regiochemistry. For example, aromatic protons on the pyrazole ring appear as distinct doublets (δ 8.0–8.5 ppm), and methyl groups show singlets (δ 1.5–2.5 ppm) .

- HPLC/LC-MS : Assess purity (>98%) and detect impurities (e.g., unreacted intermediates) using C18 columns and gradient elution .

Advanced Research Questions

Q. What challenges arise in crystallographic analysis of this compound, and how are they addressed?

- Methodological Answer :

- Challenges : The nitro group introduces disorder in crystal lattices due to its electron-withdrawing nature and potential for multiple conformations.

- Solutions :

- Use SHELXL ( ) for refinement, applying restraints to nitro group geometry.

- Employ high-resolution data (≤0.8 Å) to resolve ambiguities.

- Analyze hydrogen-bonding patterns via ORTEP-3 ( ) to identify stabilizing interactions (e.g., O–H···O/N bonds) .

- Example : A related nitro-pyrazole derivative showed a hydrogen-bonded dimeric structure (R(8) motif) stabilizing the lattice .

Q. How do computational methods predict the compound’s reactivity and intermolecular interactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites. For example, the nitro group’s electron-deficient nature directs electrophilic attacks to the pyrazole ring’s 5-position.

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to assess solubility and aggregation tendencies.

- Graph Set Analysis ( ): Classify hydrogen-bonding networks (e.g., chains, rings) to predict crystal packing .

Critical Analysis of Contradictions

- Synthetic Regioselectivity : reports aza-Michael reactions favoring 1,4-addition, but steric hindrance from the 4-methyl group in this compound may shift selectivity. Validate via competitive experiments .

- Hydrogen-Bonding Stability : While emphasizes R(8) motifs, nitro groups may disrupt typical patterns. Use temperature-dependent crystallography to assess thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.